molecular formula C15H22OSe B14651590 1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol CAS No. 53188-73-1

1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol

Cat. No.: B14651590
CAS No.: 53188-73-1
M. Wt: 297.30 g/mol
InChI Key: ZAEXIZXILSTCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring substituted with a hydroxyl group and a phenylselanyl group attached to a propan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with phenylselanylpropane under specific conditions. One common method includes:

    Starting Materials: Cyclohexanone, phenylselanylpropane, and a suitable reducing agent.

    Reaction Conditions: The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level, typically around 60-80°C.

    Catalysts: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Solvents: Common solvents include ethanol or methanol, which help dissolve the reactants and provide a medium for the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its role as an antioxidant or anti-inflammatory agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylselanyl group may also interact with biological molecules, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Phenylselanyl)phenyl]-2-propanol: Similar structure but with a phenyl group instead of a cyclohexane ring.

    1-[2-(Phenylselanyl)ethyl]cyclohexan-1-ol: Similar structure but with an ethyl chain instead of a propan-2-yl chain.

    1-[2-(Phenylselanyl)propan-2-yl]benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.

Uniqueness

1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol is unique due to its combination of a cyclohexane ring and a phenylselanyl group. This structural arrangement provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

53188-73-1

Molecular Formula

C15H22OSe

Molecular Weight

297.30 g/mol

IUPAC Name

1-(2-phenylselanylpropan-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C15H22OSe/c1-14(2,15(16)11-7-4-8-12-15)17-13-9-5-3-6-10-13/h3,5-6,9-10,16H,4,7-8,11-12H2,1-2H3

InChI Key

ZAEXIZXILSTCRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCCCC1)O)[Se]C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.